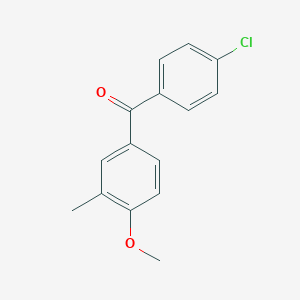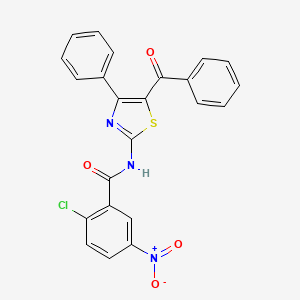
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone” is a chemical compound with the molecular formula C15H13ClO2 . It is also known as Methanone, (4-chlorophenyl)(4-methoxyphenyl)- .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. Its molecular weight is 246.7 . More comprehensive data including melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) may be needed for a complete analysis.Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 27698 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be globally widespread contaminants , suggesting that environmental factors could potentially influence their action and stability.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has several advantages when used in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is a highly reactive compound, and can be used to synthesize a variety of compounds. However, (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone is toxic if ingested, and can be an irritant to the skin and eyes. Therefore, it is important to take safety precautions when handling this compound.
Orientations Futures
There are several potential future directions for research involving (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone. One possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis. Finally, more research could be conducted to explore the potential applications of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone, such as the synthesis of new pharmaceuticals, dyes, fragrances, and flavoring agents.
Méthodes De Synthèse
The synthesis of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone can be accomplished using a variety of methods. The most common method involves the reaction of 4-chloro-3-methylphenol with methylmagnesium bromide in the presence of a base. This reaction yields (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone in high yields. Other methods of synthesis include the reaction of 4-chloro-3-methylphenol with ethylmagnesium bromide, and the reaction of 4-chloro-3-methylphenol with ethylmagnesium chloride.
Applications De Recherche Scientifique
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has been extensively studied in scientific research. It has been used as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticonvulsants. It has also been used in the synthesis of dyes, fragrances, and flavoring agents. In addition, (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has been used as a model compound to study the reactivity of aryl ketones.
Safety and Hazards
The safety and hazards associated with “(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone” are not specified in the retrieved data. For safe handling, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-methoxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUNHTMSLSWKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)
![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)
![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)
